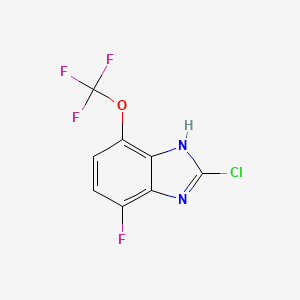

2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole

Description

2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative characterized by its unique substitution pattern: a chlorine atom at position 2, fluorine at position 4, and a trifluoromethoxy group at position 5. The electron-withdrawing substituents (Cl, F, OCF₃) likely enhance its stability and modulate reactivity compared to simpler benzimidazoles .

Properties

Molecular Formula |

C8H3ClF4N2O |

|---|---|

Molecular Weight |

254.57 g/mol |

IUPAC Name |

2-chloro-4-fluoro-7-(trifluoromethoxy)-1H-benzimidazole |

InChI |

InChI=1S/C8H3ClF4N2O/c9-7-14-5-3(10)1-2-4(6(5)15-7)16-8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

YZOJWESVRGAKLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by cyclizing o-phenylenediamine derivatives with appropriate carbonyl compounds under acidic or oxidative conditions. For example, o-phenylenediamine can be reacted with aldehydes or acids in the presence of catalysts such as polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) to yield substituted benzimidazoles efficiently under solvent-free conditions at moderate temperatures (~70 °C) with high yields and short reaction times.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | PVP-TfOH (polymer-supported trifluoromethanesulfonic acid) | High catalytic activity, reusable |

| Temperature | 70 °C | Optimal for reaction rate and yield |

| Solvent | Solvent-free preferred | Environmentally friendly, high yield |

| Reaction Time | 6–10 minutes | Rapid synthesis |

| Yield | >85% | High purity products |

Halogenation Steps

Selective halogenation is critical to install chlorine and fluorine atoms at the 2- and 4-positions of the benzimidazole ring. This is often achieved by:

- Using halogenated precursors such as 4-fluoro-1H-benzimidazole or 2-chloro-substituted intermediates.

- Employing electrophilic halogenation reagents or halogen exchange reactions under controlled conditions to avoid over-substitution or side reactions.

For example, chlorination can be performed on benzimidazole intermediates using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under mild conditions, while fluorination may involve nucleophilic aromatic substitution or fluorination reagents compatible with the benzimidazole scaffold.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced typically via nucleophilic substitution or cross-coupling reactions involving trifluoromethoxy precursors. A notable method includes:

- Copper(I)-catalyzed cross-coupling of halogenated aryl precursors with trifluoroacetimidoyl chlorides or trifluoromethoxy sources in the presence of ligands such as TMEDA.

- Reaction conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO), reflux temperatures for 18–24 hours to ensure complete conversion.

- Purification by crystallization from ethanol-water mixtures yields the target compound with purity exceeding 65%.

| Step | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|

| Cross-coupling | Cu(I), TMEDA, trifluoroacetimidoyl chloride | Reflux in DMSO, 18–24 h | Moderate to good yields |

| Purification | Crystallization from EtOH-H₂O | Controlled cooling | >65% purity |

Industrial synthesis focuses on optimizing yield, purity, and cost-effectiveness by:

- Fine-tuning catalyst-ligand systems to enhance reaction rates and selectivity.

- Adjusting reaction times and temperatures to balance throughput and product quality.

- Employing solvent-free or green chemistry approaches to minimize environmental impact.

- Recycling catalysts such as PVP-TfOH to reduce costs and waste.

Confirming the structure and purity of 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole involves:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR): To verify substitution patterns and aromatic proton environments.

- Elemental Analysis: To confirm empirical formula and halogen content.

- High-Resolution Mass Spectrometry (HRMS): To detect isotopic patterns characteristic of chlorine and fluorine.

- Melting Point Determination: To assess purity and consistency with literature values (~141–143 °C for related compounds).

Handling intermediates such as trifluoromethoxy-substituted benzoyl chlorides requires:

- Use of personal protective equipment (PPE) including nitrile gloves, face shields, and working in fume hoods.

- Immediate decontamination protocols for skin exposure.

- Proper neutralization and disposal of acidic and halogenated waste to prevent environmental hazards.

| Preparation Step | Method/Conditions | Key Reagents/Catalysts | Yield/Notes |

|---|---|---|---|

| Benzimidazole core formation | Cyclization of o-phenylenediamine with aldehydes, PVP-TfOH catalyst, solvent-free, 70 °C | o-Phenylenediamine, aldehydes, PVP-TfOH | High yield (>85%), short time |

| Halogenation | Electrophilic substitution or halogen exchange | NCS, sulfuryl chloride, fluorination reagents | Selective halogenation at C2, C4 |

| Trifluoromethoxylation | Cu(I)/TMEDA-catalyzed cross-coupling in DMSO, reflux 18–24 h | Cu(I), TMEDA, trifluoroacetimidoyl chloride | Moderate to good yield, >65% purity |

| Purification | Crystallization from ethanol-water mixtures | Ethanol, water | High purity product |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions could lead to the formation of amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, trifluoromethoxy anions, and various catalysts.

Major Products

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the potential of benzimidazole derivatives, including 2-chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole, as antimicrobial agents. The compound has shown significant activity against various bacterial strains and fungi.

- Case Study : A study published in RSC Advances reported that derivatives of benzimidazole exhibited notable antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml, suggesting potential for development as antituberculosis agents .

| Microorganism | MIC (µg/ml) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Candida albicans | 25 |

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. The structural similarity of these compounds to purine nucleotides makes them attractive candidates for targeting dihydrofolate reductase (DHFR), an important enzyme in cancer metabolism.

- Case Study : Research indicated that certain benzimidazole derivatives demonstrated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC values lower than those of standard chemotherapeutics like 5-fluorouracil .

| Compound | IC (µM) |

|---|---|

| Benzimidazole N9 | 5.85 |

| Standard Drug | 9.99 |

Agricultural Applications

The compound's efficacy extends to agricultural chemistry, where it has been investigated for its potential as a pesticide or herbicide. The presence of halogen substituents enhances the biological activity of these compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Effects on Physicochemical Properties

The compound’s halogen and trifluoromethoxy substituents distinguish it from other benzimidazoles. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., morpholinyl derivatives in Compound 28) .

- Herbicidal Activity : The dichloro-trifluoromethyl analog (CAS 3615-21-2) demonstrates that halogenation at positions 4 and 5 correlates with herbicidal efficacy, suggesting that the target compound’s 2-chloro-4-fluoro substitution might also confer agrochemical utility .

Biological Activity

2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the presence of multiple fluorine atoms, significantly influence its pharmacological properties, including anticancer, antifungal, and antibacterial activities.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole can be represented as follows:

This compound features a benzimidazole core with various halogen substitutions that enhance its lipophilicity and biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study highlighted the antiproliferative effects of various benzimidazole compounds against several cancer cell lines. The compound 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole was found to inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. Specifically, it disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, which activates caspases involved in cell death pathways .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole | MDA-MB-231 | 5.6 | Apoptosis via mitochondrial disruption |

| Compound X | A549 | 3.0 | Cell cycle arrest at G2/M phase |

| Compound Y | HeLa | 2.5 | Caspase activation |

Antifungal Activity

The antifungal efficacy of benzimidazole derivatives has also been documented. In vitro studies showed that compounds similar to 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole possess moderate antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these strains were reported to be around 64 μg/mL .

Table 2: Antifungal Activity Against Common Strains

| Compound | Fungal Strain Tested | MIC (μg/mL) |

|---|---|---|

| 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole | Candida albicans | 64 |

| Compound A | Aspergillus niger | 32 |

| Compound B | Candida tropicalis | 128 |

Antibacterial Activity

The antibacterial properties of this compound have been explored against various Gram-positive and Gram-negative bacteria. The results indicated that it exhibits significant antibacterial activity with MIC values comparable to established antibiotics such as amikacin .

Table 3: Antibacterial Activity Against Selected Bacteria

| Compound | Bacterial Strain Tested | MIC (μg/mL) |

|---|---|---|

| 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole | Staphylococcus aureus | 8 |

| Compound C | Escherichia coli | 16 |

| Compound D | Methicillin-resistant S. aureus | 4 |

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives in a xenograft model for breast cancer. The study demonstrated that compounds with trifluoromethyl substitutions, including our compound of interest, significantly reduced tumor size compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling of halogenated aryl precursors with trifluoroacetimidoyl chlorides, as demonstrated in catalytic protocols . Key factors include:

- Catalyst-Ligand Systems : Use of Cu(I) with TMEDA enhances reaction efficiency for halogenated substrates.

- Reaction Time and Temperature : Extended reflux (18–24 hours) in polar aprotic solvents like DMSO improves cyclization .

- Purification : Crystallization from ethanol-water mixtures yields >65% purity, with careful control of cooling rates to avoid impurities .

Q. Which analytical techniques are critical for confirming the structure and purity of this benzimidazole derivative?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethoxy group at C7) and aromatic coupling .

- Elemental Analysis : Validate empirical formula (e.g., C₈H₃ClF₄N₂O) to confirm halogen and trifluoromethyl content .

- Mass Spectrometry : High-resolution MS (HRMS) to detect isotopic patterns of chlorine/fluorine .

- Melting Point : Consistency with literature values (e.g., 141–143°C for analogous triazoles) indicates purity .

Q. What safety protocols are essential when handling intermediates like trifluoromethoxy-substituted benzoyl chlorides?

- Methodological Answer :

- PPE : Use nitrile gloves, fume hoods, and face shields to avoid inhalation/skin contact with corrosive intermediates (e.g., 4-(trifluoromethoxy)benzoyl chloride) .

- First Aid : Immediate ethanol-water rinsing for skin exposure; activated charcoal for accidental ingestion .

- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹⁹F NMR shifts (e.g., δ -55 to -60 ppm for CF₃O) with computational predictions (DFT calculations) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., Cl vs. F positioning) via single-crystal diffraction .

- Isotopic Labeling : Use ²H/¹³C-labeled precursors to track reaction pathways and confirm substitution sites .

Q. How to design experiments to study the impact of substituents (e.g., Cl, CF₃O) on biological activity?

- Methodological Answer :

- Derivative Synthesis : Prepare analogs (e.g., replacing Cl with Br or CF₃O with OMe) using modular protocols (e.g., Suzuki-Miyaura coupling) .

- Biological Assays : Test inhibition of microbial enzymes (e.g., cytochrome P450) under standardized conditions (IC₅₀ comparisons) .

- Structure-Activity Relationship (SAR) : Correlate logP values (calculated via HPLC) with membrane permeability data .

Q. What catalytic strategies improve regioselectivity in benzimidazole functionalization?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., TMEDA) direct coupling reactions to less sterically hindered positions (e.g., C4 over C2) .

- Solvent Effects : Polar solvents (DMSO) stabilize transition states for trifluoromethoxy group insertion at C7 .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., imidazole ring closure) .

Q. How to address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer during exothermic cyclization steps .

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

- Catalyst Recycling : Immobilize Cu(I) on silica supports to reduce metal leaching and costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.